dodecanoyl-AMP(1-)
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Overview
Description
Dodecanoyl-AMP(1-) is a fatty acyl-AMP(1-) obtained by deprotonation of the phosphate OH group of dodecanoyl-AMP; the major species at pH 7.3. It is a fatty acyl-AMP(1-) and a saturated fatty acyl-AMP(1-). It is a conjugate base of a dodecanoyl-AMP.
Scientific Research Applications
Amphiphilic Modification for Emulsion Applications
Dodecanol, a related compound to dodecanoyl-AMP(1-), has been covalently coupled to sodium alginate to create an amphiphilic dodecanol alginate (DA) for oil-in-water (O/W) emulsion applications. This modification enhances the stability of emulsions, making it applicable in various industrial and possibly medical contexts (Yang et al., 2012).
Surfactant Properties and Industrial Importance
The surfactant properties of Sodium N-dodecanoyl sarcosinate (SDDS), a compound closely related to dodecanoyl-AMP(1-), are significant. Its amphiphilic nature and interaction with different salts and temperatures have been extensively studied, underlining its potential in pharmaceutical, food, and cosmetic formulations (Ray et al., 2009).
Ophthalmic Treatment Formulations
In the medical field, the chemical modification of hyaluronan with dodecanoyl moieties has shown potential for ophthalmic applications. These modifications result in amphiphilic properties, offering a new avenue for treating eye-related conditions while maintaining biocompatibility (Huerta-Ángeles et al., 2020).
Thermal Energy Storage
Research into the thermal properties of dodecanol/cement composites has revealed their potential as form-stable composite phase change materials for thermal heat storage in buildings. This innovative approach could significantly impact energy conservation in construction (Memon et al., 2013).
Analytical Chemistry and Chromatography
Dodecanoyl groups have been studied in the context of electrokinetic chromatography, where they are used to modify polymers and create new pseudostationary phases. This enhances the separation efficiency and selectivity in analytical chemistry applications (Shi & Palmer, 2002).
Protective Coatings to Inhibit Corrosion
In the field of material science, sodium dodecanoate has been used to form protective coatings for lead to inhibit corrosion. This demonstrates the compound's potential in preserving metal surfaces and structures (Keersmaecker et al., 2012).
Solubilization and Drug Delivery
The modification of starch with dodecanoyl groups has shown potential in improving the solubilization of rutin, a pharmaceutical compound. This indicates a pathway for more effective drug delivery systems (Wenhu, 2015).
properties
Product Name |
dodecanoyl-AMP(1-) |
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Molecular Formula |
C22H35N5O8P- |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1 |
InChI Key |
IKBWVSPLSBIYSK-CIVUBGFFSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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